molecular formula C6H7N3O B13299513 Imidazole, 5-[2-(aminocarbonyl)vinyl]- CAS No. 135200-64-5

Imidazole, 5-[2-(aminocarbonyl)vinyl]-

Cat. No.: B13299513
CAS No.: 135200-64-5
M. Wt: 137.14 g/mol
InChI Key: CKJRUPKSMAKXNR-OWOJBTEDSA-N
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Description

Imidazole, 5-[2-(aminocarbonyl)vinyl]- is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Biological Activity

Imidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound Imidazole, 5-[2-(aminocarbonyl)vinyl]- is particularly noteworthy due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of Imidazole, 5-[2-(aminocarbonyl)vinyl]- includes an imidazole ring substituted with a vinyl group and an aminocarbonyl moiety. This unique configuration allows it to interact with various biological targets, enhancing its pharmacological profile.

1. Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit potent anticancer effects. For instance, compounds derived from imidazole have been shown to inhibit tumor growth in various cancer cell lines, including breast and colon cancers. A study by Refaat et al. (2023) highlighted that certain benzimidazole derivatives displayed significant antitumor efficacy against human hepatocellular carcinoma, with IC50 values indicating strong cytotoxicity compared to standard treatments like cisplatin .

CompoundCancer TypeIC50 (µM)Reference
3aHepatocellular carcinoma5.4Refaat et al.
4aBreast cancer4.8Refaat et al.

2. Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties. A study synthesized several imidazole analogues and evaluated their effects on inflammatory mediators in macrophages. Compound I33 was found to significantly reduce nitric oxide production and inhibit NF-κB transcription factor activity, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of imidazole compounds are well-documented. Research indicates that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, a new series of imidazole derivatives demonstrated substantial antibacterial activity against Staphylococcus spp. and antifungal activity against Candida spp., showcasing their broad-spectrum efficacy .

Case Study: Synthesis and Evaluation of Imidazole Derivatives

In a detailed study conducted by Nascimento et al., eight novel imidazole derivatives were synthesized and evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. The results indicated that specific modifications in the imidazole structure could enhance biological activity significantly .

  • Methodology : The compounds were synthesized using a multicomponent reaction strategy.
  • Findings : Compounds exhibited varying degrees of inhibition against inflammatory pathways and microbial growth.

The mechanisms through which imidazole derivatives exert their biological effects often involve interactions with specific receptors or enzymes:

  • Receptor Interaction : Imidazole compounds can act on dopamine receptors, histaminic receptors, and adreno-receptors, influencing various physiological processes.
  • Enzyme Inhibition : Many imidazoles inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB).

Properties

CAS No.

135200-64-5

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enamide

InChI

InChI=1S/C6H7N3O/c7-6(10)2-1-5-3-8-4-9-5/h1-4H,(H2,7,10)(H,8,9)/b2-1+

InChI Key

CKJRUPKSMAKXNR-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)N

Canonical SMILES

C1=C(NC=N1)C=CC(=O)N

Origin of Product

United States

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